N-(2-Hydroxyethyl)-11-azaartemisinin
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Overview
Description
N-(2-Hydroxyethyl)-11-azaartemisinin is a derivative of artemisinin, a well-known antimalarial compound derived from the sweet wormwood plant (Artemisia annua)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-11-azaartemisinin typically involves the modification of artemisinin through a series of chemical reactions. One common method includes the reaction of artemisinin with ethanolamine under specific conditions to introduce the hydroxyethyl group. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-11-azaartemisinin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in medicinal chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyethyl derivatives with enhanced antimalarial activity, while reduction could produce compounds with improved solubility and bioavailability.
Scientific Research Applications
N-(2-Hydroxyethyl)-11-azaartemisinin has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing new derivatives with potential therapeutic properties.
Biology: It is studied for its effects on various biological pathways and its potential as a tool for probing cellular mechanisms.
Medicine: The compound’s antimalarial properties make it a candidate for developing new treatments for malaria and other parasitic diseases.
Industry: this compound is explored for its potential use in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-11-azaartemisinin involves its interaction with heme molecules within the malaria parasite. The compound generates reactive oxygen species that damage the parasite’s cellular structures, leading to its death. Additionally, the hydroxyethyl group enhances the compound’s solubility and bioavailability, improving its efficacy.
Comparison with Similar Compounds
Similar Compounds
Artemisinin: The parent compound with potent antimalarial activity.
Dihydroartemisinin: A derivative with improved solubility and bioavailability.
Artemether: Another derivative used in combination therapies for malaria.
Uniqueness
N-(2-Hydroxyethyl)-11-azaartemisinin stands out due to its unique hydroxyethyl group, which enhances its solubility and bioavailability compared to other artemisinin derivatives. This modification potentially improves its therapeutic efficacy and broadens its range of applications in medicinal chemistry.
Properties
Molecular Formula |
C17H27NO5 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(1R,4S,5R,8S,9R,12R,13R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C17H27NO5/c1-10-4-5-13-11(2)14(20)18(8-9-19)15-17(13)12(10)6-7-16(3,21-15)22-23-17/h10-13,15,19H,4-9H2,1-3H3/t10-,11-,12+,13+,15-,16-,17-/m1/s1 |
InChI Key |
JXNUXFXHWUZMGM-JUCPXWHTSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(=O)N([C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)CCO)C |
Canonical SMILES |
CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)CCO)C |
Origin of Product |
United States |
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